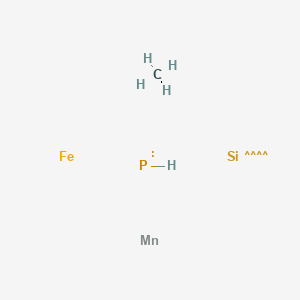
Silicomanganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese alloy, base, Mn 65-68, Fe 10-23, Si 12-21, C 0.5-3, P 0-0.2 (ASTM A483) is a specialized alloy primarily composed of manganese, iron, silicon, carbon, and phosphorus. This alloy is known for its high strength, durability, and resistance to wear and corrosion. It is widely used in various industrial applications, including the production of steel and other metal products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese oxides using carbon or silicon in a high-temperature furnace. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C. The primary reaction can be represented as follows:
MnO2+C→Mn+CO2
In industrial settings, the reduction process is carried out in electric arc furnaces or blast furnaces. The raw materials, including manganese ore, coke, and fluxes, are charged into the furnace, where they undergo smelting to produce the alloy.
Industrial Production Methods
The industrial production of manganese alloy involves several steps:
Ore Preparation: Manganese ore is crushed and screened to obtain the desired particle size.
Smelting: The prepared ore is mixed with coke and fluxes and fed into an electric arc furnace or blast furnace. The high temperature in the furnace facilitates the reduction of manganese oxides to produce the alloy.
Refining: The molten alloy is tapped from the furnace and subjected to refining processes to remove impurities and achieve the desired composition.
Casting: The refined alloy is cast into ingots or other shapes for further processing and use.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Manganese in the alloy can be oxidized to form manganese oxides.
Mn+O2→MnO2
-
Reduction: : Manganese oxides can be reduced back to manganese using carbon or silicon.
-
Substitution: : Manganese can substitute for other metals in various compounds, forming new alloys or compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving manganese alloy include oxygen, carbon, and silicon. The reactions typically occur at high temperatures, often exceeding 1000°C, to facilitate the reduction and oxidation processes.
Major Products Formed
The major products formed from the reactions involving manganese alloy include manganese oxides, carbon dioxide, and various manganese-containing compounds and alloys.
Wissenschaftliche Forschungsanwendungen
Manganese alloy has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Studied for its potential role in biological systems and its effects on living organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in the production of steel, aluminum, and other metal products due to its ability to improve strength, durability, and resistance to wear and corrosion.
Wirkmechanismus
The mechanism by which manganese alloy exerts its effects involves the interaction of manganese with other elements and compounds. Manganese acts as a catalyst in various chemical reactions, facilitating the formation and transformation of compounds. In biological systems, manganese is essential for the proper functioning of enzymes and other proteins, playing a crucial role in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Manganese alloy can be compared with other similar compounds, such as:
Ferromanganese: An alloy of iron and manganese, used in steel production.
Silicomanganese: An alloy of silicon, manganese, and iron, used as a deoxidizer and alloying agent in steel production.
Manganese Steel: A high-strength steel alloy containing manganese, known for its high impact resistance and durability.
Compared to these similar compounds, manganese alloy (ASTM A483) is unique due to its specific composition and properties, making it suitable for specialized industrial applications.
Eigenschaften
CAS-Nummer |
12743-28-1 |
|---|---|
Molekularformel |
CH7FeMnPSi |
Molekulargewicht |
188.909 |
IUPAC-Name |
iron;manganese;methane;phosphane;silicon |
InChI |
InChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3; |
InChI-Schlüssel |
VIVHEMVDHMDMOC-UHFFFAOYSA-N |
SMILES |
C.[Si].P.[Mn].[Fe] |
Synonyme |
Manganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















